molecular formula C18H22O5 B11088375 Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate

Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11088375
M. Wt: 318.4 g/mol
InChI Key: NQBGFMQBDPKNCW-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylate group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a substituted phenol with a carboxylic acid derivative under controlled conditions . The reaction is often catalyzed by anhydrous aluminum chloride and carried out at low temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxotetrahydrofuran-3-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. Its tetrahydrofuran ring and carboxylate group, in particular, make it a versatile compound for various applications .

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C18H22O5/c1-10-6-8-12(9-7-10)15(19)11(2)14-13(16(20)22-5)17(21)23-18(14,3)4/h6-9,11,13-14H,1-5H3

InChI Key

NQBGFMQBDPKNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)C2C(C(=O)OC2(C)C)C(=O)OC

Origin of Product

United States

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